Cas no 1628286-04-3 (Benzyl 3-(mesyloxy)cyclobutanecarboxylate)

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a versatile cyclobutane derivative featuring a mesyloxy (methanesulfonate) group and a benzyl ester moiety. This compound is valuable in organic synthesis, particularly as an intermediate for constructing complex cyclobutane-containing frameworks. The mesyloxy group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the benzyl ester offers stability under various conditions and can be selectively deprotected when needed. Its rigid cyclobutane core contributes to sterically defined structures, making it useful in medicinal chemistry and materials science. The compound’s well-defined reactivity and functional group compatibility enhance its utility in multi-step synthetic routes. Proper handling under inert conditions is recommended due to its potential sensitivity.
Benzyl 3-(mesyloxy)cyclobutanecarboxylate structure
1628286-04-3 structure
Product name:Benzyl 3-(mesyloxy)cyclobutanecarboxylate
CAS No:1628286-04-3
MF:C13H16O5S
MW:284.328143119812
CID:6215180
PubChem ID:57697376

Benzyl 3-(mesyloxy)cyclobutanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 3-((methylsulfonyl)oxy)cyclobutanecarboxylate
    • Benzyl 3-(mesyloxy)cyclobutanecarboxylate
    • 929913-27-9
    • YFXWCFIJYNAMMJ-TXEJJXNPSA-N
    • benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
    • SCHEMBL3722755
    • YFXWCFIJYNAMMJ-UHFFFAOYSA-N
    • benzyl (1s,3s)-3-(methanesulfonyloxy)cyclobutane-1-carboxylate
    • F79354
    • Benzyl3-(mesyloxy)cyclobutanecarboxylate
    • EN300-258834
    • cis-3-methanesulfonyloxycyclobutane Carboxylic Benzyl Ester
    • 1628286-04-3
    • benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate
    • CS-0458658
    • benzyl rac-(1s,3s)-3-(methanesulfonyloxy)cyclobutane-1-carboxylate, cis
    • EN300-718584
    • SCHEMBL16028693
    • Benzyl 3-((methylsulfonyl)oxy)cyclobutane-1-carboxylate
    • Inchi: 1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
    • InChI Key: YFXWCFIJYNAMMJ-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)OC1CC(C(=O)OCC2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 284.07184478g/mol
  • Monoisotopic Mass: 284.07184478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 78Ų

Benzyl 3-(mesyloxy)cyclobutanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-718584-2.5g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
2.5g
$2071.0 2023-07-07
Enamine
EN300-718584-0.05g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
0.05g
$888.0 2023-07-07
Enamine
EN300-718584-0.1g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
0.1g
$930.0 2023-07-07
Enamine
EN300-718584-10.0g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
10.0g
$4545.0 2023-07-07
Enamine
EN300-718584-0.5g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
0.5g
$1014.0 2023-07-07
Enamine
EN300-718584-1.0g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
1.0g
$1057.0 2023-07-07
Enamine
EN300-718584-0.25g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
0.25g
$972.0 2023-07-07
Enamine
EN300-718584-5.0g
benzyl 3-(methanesulfonyloxy)cyclobutane-1-carboxylate
1628286-04-3
5.0g
$3065.0 2023-07-07

Additional information on Benzyl 3-(mesyloxy)cyclobutanecarboxylate

Comprehensive Overview of Benzyl 3-(mesyloxy)cyclobutanecarboxylate (CAS No. 1628286-04-3)

Benzyl 3-(mesyloxy)cyclobutanecarboxylate (CAS No. 1628286-04-3) is a specialized organic compound widely utilized in pharmaceutical and fine chemical synthesis. Its unique structural features, including the cyclobutane ring and mesyloxy functional group, make it a valuable intermediate for developing bioactive molecules. Researchers and industry professionals frequently search for high-purity Benzyl 3-(mesyloxy)cyclobutanecarboxylate due to its role in optimizing reaction pathways and enhancing yield efficiency.

The compound’s carboxylate ester moiety, protected by a benzyl group, offers stability under various synthetic conditions, making it ideal for multi-step organic transformations. Recent trends in green chemistry have spurred interest in derivatives like Benzyl 3-(mesyloxy)cyclobutanecarboxylate, as they align with sustainable synthesis goals. Common queries include "synthesis methods for Benzyl 3-(mesyloxy)cyclobutanecarboxylate" and "applications in drug discovery," reflecting its relevance in cutting-edge research.

Analytical techniques such as NMR spectroscopy and HPLC are critical for verifying the purity of CAS No. 1628286-04-3. The compound’s solubility in organic solvents and thermal stability are also frequently studied, as these properties influence its performance in catalytic reactions. With the rise of AI-driven molecular design, demand for structurally diverse intermediates like this cyclobutane derivative has grown significantly.

In the context of peptide coupling and protecting group strategies, Benzyl 3-(mesyloxy)cyclobutanecarboxylate serves as a versatile building block. Its compatibility with Grignard reagents and palladium-catalyzed cross-coupling reactions further expands its utility. Industry forums often discuss "scalable production of cyclobutane carboxylates," highlighting its commercial potential.

Safety data sheets (SDS) for CAS No. 1628286-04-3 emphasize standard laboratory precautions, including the use of personal protective equipment (PPE). While not classified as hazardous, proper handling ensures optimal results in high-throughput screening and combinatorial chemistry applications. The compound’s storage conditions (e.g., inert atmosphere, low temperature) are another topic of frequent inquiry.

Emerging studies explore the incorporation of Benzyl 3-(mesyloxy)cyclobutanecarboxylate into biodegradable polymers and advanced material science. Its rigid cyclobutane backbone contributes to enhanced mechanical properties in polymeric matrices. This interdisciplinary appeal underscores its importance beyond traditional organic synthesis.

In summary, Benzyl 3-(mesyloxy)cyclobutanecarboxylate (CAS No. 1628286-04-3) is a pivotal compound bridging pharmaceutical innovation and sustainable chemistry. Its adaptability to modern synthetic challenges ensures continued relevance in both academic and industrial settings.

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